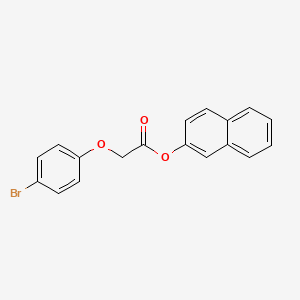

Naphthalen-2-yl 2-(4-bromophenoxy)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, alkylation of 1H-imidazole or substituted piperazine with 1-(2-naphthyl)-2-bromoethanone gave naphthalen-2-yl 2-(1H-imidazol-1-yl) acetate and naphthalen-2-yl 2-(substituted piperazin-1-yl) acetate .Applications De Recherche Scientifique

Environmental Impact and Pyrolysis Products

Research indicates that brominated hydrocarbons, related to Naphthalen-2-yl 2-(4-bromophenoxy)acetate, are widely used as flame retardants. The disposal of materials containing such hydrocarbons in incinerators or their exposure to accidental fires raises concerns about the formation of hazardous combustion byproducts like brominated dioxins. The study of 2-bromophenol, a model brominated hydrocarbon, revealed its pyrolytic degradation products, including naphthalene and bromonaphthalene, which are relevant to understanding the environmental impact of these compounds (Evans & Dellinger, 2003).

Medical and Biological Applications

- Anticonvulsant Activity : Novel derivatives of naphthalen-2-yl acetate have been synthesized and evaluated as potential anticonvulsant agents. Compounds like naphthalen-2-yl 2-(1H-imidazol-1-yl) acetate showed significant delay in the onset of convulsion and prolongation of survival time, indicating CNS depressant activity via modulation of benzodiazepine allosteric site in GABA-A receptors (Ghareb et al., 2017).

- Antibacterial Activity : Synthesized compounds like 4-hydroxy-3-(naphthalen-1-ylmethyl)thiophen-2(5H)-ones have been found to inhibit tyrosyl-tRNA synthetase and show effectiveness against the growth of Gram-positive organisms, specifically Staphylococcus aureus, indicating their potential in antibacterial therapies (Sun et al., 2014).

- Anticancer Evaluation : Naphthalen-2-yloxymethyl derivatives have been synthesized and evaluated for anticancer activity. Compounds like 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1H-benzimidazoles exhibited significant activity on breast cancer cell lines, showing their potential in cancer treatment (Salahuddin et al., 2014).

- Anti-Parkinson’s Activity : Novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives have been synthesized and evaluated for their anti-Parkinson's activity. The study showed significant free radical scavenging activity and protection against diseased brain in a rat model, indicating their potential in anti-Parkinson's pharmacology (Gomathy et al., 2012).

Mécanisme D'action

Target of Action

Naphthalen-2-yl 2-(4-bromophenoxy)acetate is a chemical compound that has been studied for its potential antiviral properties . The primary target of this compound is the Human Cytomegalovirus (HCMV) . HCMV is a common virus that infects people of all ages and can cause serious diseases in individuals with weakened immune systems .

Mode of Action

It is suggested that the compound interacts with the virus, inhibiting its replication . This interaction could potentially alter the virus’s ability to infect host cells, thereby reducing the severity of the infection .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the replication cycle of HCMV . By inhibiting the replication of the virus, the compound could disrupt the normal lifecycle of the virus, preventing it from spreading and causing further infection .

Result of Action

The result of the action of this compound is the potential inhibition of HCMV replication . This could lead to a decrease in the severity of the infection and potentially prevent the onset of diseases associated with HCMV .

Propriétés

IUPAC Name |

naphthalen-2-yl 2-(4-bromophenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrO3/c19-15-6-9-16(10-7-15)21-12-18(20)22-17-8-5-13-3-1-2-4-14(13)11-17/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKMYVUVKOZBBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC(=O)COC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{14-Benzyl-10,17-dimethyl-2-oxa-10,14,17-triazatetracyclo[7.7.1.0^{1,12}.0^{3,8}]heptadeca-3,5,7-trien-11-yl}phenol](/img/structure/B2569236.png)

![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2569239.png)

![6-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-5-methoxy-2-phenylpyridazin-3(2H)-one](/img/structure/B2569248.png)

![ethyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2569249.png)

![[3-(propylcarbamoylamino)phenyl] 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2569252.png)

![7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B2569253.png)

![Ethyl 2-(4-(benzylsulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2569254.png)

![N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2569257.png)

![2-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]amino}-5-methylbenzenecarboxylic acid](/img/structure/B2569258.png)